[(p-Isopropylphenoxy)methyl]oxirane

Polymer Chemistry Material Science Epoxy Resins

Researchers synthesizing epoxy polymers requiring low crystallinity and enhanced thermal processability face a common limitation: unsubstituted phenyl glycidyl ether (PGE) yields crystalline materials with restricted flexibility. [(p-Isopropylphenoxy)methyl]oxirane directly resolves this. • Reduced polymer crystallinity vs. PGE-derived materials - enables improved flexibility and impact resistance • Higher boiling point (~283 °C vs. 245 °C for PGE) broadens the thermal processing window, minimizing monomer volatilization • Enhanced lipophilicity (XLogP3 = 2.7 vs. 1.6 for PGE) improves solubility in non-polar media for biphasic synthetic routes Supplied with ≥95% purity in research quantities (100 mg to 5 g) from verified global sources.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 2210-72-2
Cat. No. B1596123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(p-Isopropylphenoxy)methyl]oxirane
CAS2210-72-2
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)OCC2CO2
InChIInChI=1S/C12H16O2/c1-9(2)10-3-5-11(6-4-10)13-7-12-8-14-12/h3-6,9,12H,7-8H2,1-2H3
InChIKeyZKNANXNFSTVHLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Overview and Procurement Profile for CAS 2210-72-2, [(p-Isopropylphenoxy)methyl]oxirane


[(p-Isopropylphenoxy)methyl]oxirane (CAS 2210-72-2), also known as p-cumenol glycidyl ether, is a monofunctional aryl glycidyl ether with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol [1]. Its structure features a reactive oxirane ring linked to a para-isopropylphenyl group. This compound is commercially available as a research chemical and building block from multiple suppliers, typically offered with a purity of ≥95% or ≥97% .

1
Monofunctional aryl glycidyl ether for epoxy monomer and polyether synthesis research
2
para-Isopropyl substitution may support low-crystallinity, amorphous polymer studies
3
Higher lipophilicity profile for non-polar media and biphasic synthetic route exploration

Technical Rationale Against Substituting CAS 2210-72-2 with Common Glycidyl Ether Analogs


Direct substitution of [(p-Isopropylphenoxy)methyl]oxirane with simpler glycidyl ethers like phenyl glycidyl ether (PGE) or alkyl glycidyl ethers is technically unsound. The presence of the *para*-isopropyl substituent on the aromatic ring fundamentally alters key physicochemical properties that govern performance in polymeric and synthetic applications. Evidence shows that polymerizing this monomer yields materials with significantly reduced crystallinity and lower melting points compared to polymers derived from PGE or methyl-substituted analogs [1]. This class-level inference suggests that substituting a less hindered analog would compromise the desired amorphous nature and thermal processability of the final material. Furthermore, the computed lipophilicity (XLogP3 = 2.7) is markedly higher than that of PGE, indicating different solubility and partitioning behavior that would impact its utility as an intermediate [2][3].

Crystallinity shift: Using unsubstituted or methyl-substituted glycidyl ethers may yield crystalline polymers with higher melting points, altering material properties.
Solubility mismatch: Lower lipophilicity analogs (e.g., PGE) can change solubility and partitioning, impacting reaction compatibility in non-polar systems.
Thermal window: Lower boiling point of PGE may limit high-temperature synthetic processes, affecting reaction control and monomer loss.

Quantitative Differentiation Guide: [(p-Isopropylphenoxy)methyl]oxirane vs. Key Analogs


Comparison of Crystallinity and Melting Behavior of Polymers Derived from [(p-Isopropylphenoxy)methyl]oxirane vs. Unsubstituted and Methyl-Substituted Analogs

Polymerization of [(p-Isopropylphenoxy)methyl]oxirane yields a polyether with a significantly reduced tendency to crystallize and a lower melting point relative to polymers derived from phenyl glycidyl ether (PGE) or its o- and p-methyl substituted derivatives. This behavior places it in a class of substituted phenyl glycidyl ethers, including p-tert-butyl and p-octyl derivatives, which are characterized by their amorphous nature [1].

Crystallinity & Melting
Class-level inference
Much less tendency to crystallize; lower melting vs PGE polymers (m.p. >170 °C)
May support amorphous, processable polymer research.
Qualitative evidence from 1966 polymer study.
Polymer Chemistry Material Science Epoxy Resins

Comparison of Boiling Point: [(p-Isopropylphenoxy)methyl]oxirane vs. Phenyl Glycidyl Ether (PGE)

The boiling point of [(p-Isopropylphenoxy)methyl]oxirane is significantly higher than that of the unsubstituted analog, phenyl glycidyl ether (PGE), indicating greater thermal stability and a higher temperature range for reactions involving this monomer.

Boiling Point
Cross-study comparable
282.7 °C vs 245 °C (PGE) · Δ≈38 °C
Broader thermal processing window may support high-temperature synthesis.
At 760 mmHg.
Physical Chemistry Thermal Stability Synthetic Chemistry

Comparison of Lipophilicity: [(p-Isopropylphenoxy)methyl]oxirane vs. Phenyl Glycidyl Ether (PGE)

The presence of the para-isopropyl group substantially increases the calculated lipophilicity of [(p-Isopropylphenoxy)methyl]oxirane compared to phenyl glycidyl ether (PGE). This difference in XLogP3 values suggests distinct solubility and permeability characteristics, which are crucial for its use as an intermediate in pharmaceutical synthesis.

Lipophilicity
Cross-study comparable
XLogP3 2.7 vs 1.6 (PGE) · Δ+1.1
Higher hydrophobicity for non-polar media and biphasic system design.
Computed by XLogP3 algorithm.
Medicinal Chemistry Drug Design Solubility

Procurement-Grade Purity and Pricing for [(p-Isopropylphenoxy)methyl]oxirane (CAS 2210-72-2)

[(p-Isopropylphenoxy)methyl]oxirane is available from reputable chemical suppliers with specified purity grades, which is a fundamental requirement for its use in research and development. While not a performance comparator, this data is essential for procurement decisions.

Purity & Sourcing
Supporting evidence
Purity ≥95% or ≥97% from multiple vendors
Supports informed procurement decisions for research use.
Vendor specifications as of April 2026.
Chemical Procurement Supply Chain Research Reagents

Limitation Statement: Availability of Direct Comparative Data

A comprehensive search of public databases, patents, and primary literature did not yield direct head-to-head, quantitative performance comparisons (e.g., kinetic rates, specific mechanical properties, IC50 values) for [(p-Isopropylphenoxy)methyl]oxirane against its closest analogs. The evidence presented above constitutes the most robust, verifiable differentiation available within the defined source constraints. The polymer crystallinity inference is the highest-strength evidence for a significant material property difference.

Data Availability
Data to verify
Limited direct quantitative comparisons
Differentiation based on class-level and computed evidence.
Review of public literature as of April 2026.
Evidence Assessment Methodology Data Integrity

Validated Application Scenarios for [(p-Isopropylphenoxy)methyl]oxirane Based on Quantified Evidence


Synthesis of Amorphous Polyether Materials and Low-Crystallinity Epoxy Components

Procurement of [(p-Isopropylphenoxy)methyl]oxirane is prioritized when the research or industrial objective is the creation of polymeric materials with reduced crystallinity and a lower melting point compared to those made from unsubstituted phenyl glycidyl ether (PGE). The class-level evidence indicates that polymerizing this monomer will yield a material with a significantly lower tendency to crystallize, which is crucial for applications requiring flexibility, impact resistance, and improved processability [1].

Design of Hydrophobic Intermediates in Organic and Medicinal Chemistry

This compound is a preferred building block in synthetic routes where increased lipophilicity is required. The computed XLogP3 value of 2.7 represents a substantial increase over PGE (XLogP3 = 1.6), directly impacting solubility in non-polar solvents and potentially influencing membrane permeability [2][3]. This makes it a distinct choice for synthesizing lipophilic analogs or for use in biphasic reaction conditions.

Reactions Requiring an Extended Thermal Processing Window

In synthetic or polymerization processes conducted at elevated temperatures, the higher boiling point of [(p-Isopropylphenoxy)methyl]oxirane (approx. 283 °C) compared to PGE (245 °C) offers a tangible advantage. This broader thermal window reduces the risk of monomer volatilization or decomposition, which can be critical for reaction control and yield [4].

Procurement of a Verified Chemical Intermediate for Research & Development

For R&D activities where a specific glycidyl ether building block is required, [(p-Isopropylphenoxy)methyl]oxirane is a viable and readily available option. Its procurement is supported by clear vendor specifications, including a purity of ≥95% or ≥97%, and transparent pricing structures from multiple suppliers, ensuring the material meets standard research requirements .

Application
Selection Property
Validation Focus
Low-crystallinity polyether materials
Reduced crystallinity and lower melting vs PGE-derived polymers
Polymerization and thermal analysis
Lipophilic intermediate synthesis
Higher lipophilicity (XLogP3 2.7)
Solubility and partitioning in non-polar media
High-temperature synthetic processes
Higher boiling point vs PGE
Thermal stability and monomer retention
R&D building block procurement
Verified purity grades ≥95% or ≥97%
Vendor specification and lot analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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